Lithium naphthalenesulphonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
94158-12-0 |
|---|---|
Molecular Formula |
C10H7LiO3S |
Molecular Weight |
214.2 g/mol |
IUPAC Name |
lithium;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.Li/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 |
InChI Key |
LAJNCCPAYZUOGR-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-] |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Lithium Naphthalenesulphonate
Electron Transfer Mechanisms in Reactions Initiated by Lithium Naphthalenide
Reactions initiated by lithium naphthalenide are fundamentally governed by electron transfer (ET) processes. researchgate.net Lithium naphthalenide is a potent reducing agent, with a reduction potential around -2.5 V versus the normal hydrogen electrode. wikipedia.org It is prepared by the reaction of metallic lithium with naphthalene (B1677914) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME). wikipedia.org In this solution, naphthalene accepts an electron from the lithium atom to form a dark green, paramagnetic radical anion, [C₁₀H₈]⁻. wikipedia.orgresearchgate.net
This radical anion is the key species that acts as the electron transfer agent. researchgate.net The mechanism involves the transfer of a single electron from the naphthalene radical anion to a substrate molecule. This process is a cornerstone of its utility in organic synthesis, particularly for initiating reactions that proceed through radical or anionic intermediates. researchgate.netresearchgate.net Kinetic and product distribution studies have shown that in some cases, particularly in catalytic systems, a naphthalene dianion (dilithium naphthalenide) may also participate as an even more powerful electron carrier. researchgate.netnih.gov This dianion, endowed with a higher redox potential than its radical anion counterpart, can broaden the range of substrates amenable to lithiation. nih.gov The general dichotomy between an electron transfer reaction and a nucleophilic substitution is a central theme in understanding its reactivity. researchgate.net
Radical Anion Formation and Reactivity Pathways
The formation of the lithium naphthalenide radical anion is a straightforward redox reaction between lithium metal and naphthalene. wikipedia.org
Li + C₁₀H₈ → Li⁺[C₁₀H₈]⁻
The resulting salt is a dark green solution, a color that arises from strong absorptions in the visible spectrum. wikipedia.org The radical nature of the anion is confirmed by a strong Electron Paramagnetic Resonance (EPR) signal near g = 2.0. wikipedia.org
Once formed, the radical anion is a powerful and versatile reagent. Its primary reactivity pathways include:
Reduction of Substrates: It can reduce a wide variety of organic functional groups by transferring an electron, generating a new radical anion from the substrate.
Initiation of Polymerization: It is used as an initiator for anionic polymerization, particularly of styrenes and dienes.
Reductive Cleavage: It is capable of cleaving chemical bonds, such as in the reductive opening of cyclic ethers. researchgate.net
Protonation: The radical anion is strongly basic and readily reacts with protic sources like water or alcohols to produce dihydronaphthalene. wikipedia.org
Further reduction of the radical anion can lead to the formation of a diamagnetic dianion, [C₁₀H₈]²⁻, especially with prolonged exposure to excess lithium metal. researchgate.netnih.gov This species can also act as an electron transfer agent or a nucleophile. researchgate.net
Nucleophilic Addition and Rearrangement Mechanisms
While lithium naphthalenide itself acts primarily as an electron transfer agent, it is a key reagent for generating organolithium compounds, which are potent nucleophiles. wikipedia.org The organolithium species formed, for example, through lithium-halogen exchange, can then participate in a variety of nucleophilic addition and rearrangement reactions.
Organolithium reagents readily add to electrophilic carbon atoms, such as those in carbonyl groups (aldehydes and ketones) to form alcohols, or across carbon-carbon multiple bonds in carbolithiation reactions. wikipedia.org The regioselectivity of these additions can be highly dependent on factors like the steric bulk of the reactants and the solvent system used. nih.gov For instance, in reactions with certain aromatic lactones, the use of sec-BuLi in THF with a cosolvent like HMPA can favor a 1,4-addition pathway via a single-electron transfer mechanism. nih.gov
Although not directly involved in the classical Wittig reaction mechanism, which proceeds through a phosphonium (B103445) ylide, the organolithium compounds generated using lithium naphthalenide are crucial for related transformations. organic-chemistry.orglibretexts.org For example, they can be used as strong bases to deprotonate alkylphosphonium salts to form the required ylides. masterorganicchemistry.com Furthermore, they are central to Wittig-type rearrangements, such as the researchgate.net- and researchgate.netwikipedia.org-Wittig rearrangements of α-alkoxysilanes, which can be initiated by deprotonation or Si/Li exchange with an organolithium reagent. nih.gov
Lithium-Halogen Exchange Reactions Involving Naphthalenide Species
Lithium-halogen exchange is a fundamental and widely used reaction for the preparation of organolithium compounds, particularly from aryl and vinyl halides. wikipedia.org This reaction is not a simple salt metathesis but a kinetically controlled process. wikipedia.orgsouthasiacommons.net The equilibrium is driven by the formation of a more stable organolithium species. wikipedia.org
R−X + R′−Li ⇌ R−Li + R′−X
While this reaction is often performed with pre-formed organolithiums like n-butyllithium, it can also be initiated by lithium naphthalenide. The naphthalenide radical anion transfers an electron to the organic halide, leading to the formation of a radical anion which then fragments to a radical and a halide ion. The organic radical can then be further reduced to the carbanion by another equivalent of lithium naphthalenide.
The rate of exchange is significantly influenced by the halogen, following the general trend I > Br > Cl. wikipedia.org Alkyl and aryl fluorides are typically unreactive. wikipedia.org A key feature of this reaction, especially with vinyl halides, is that it often proceeds with retention of the double bond's stereochemistry. wikipedia.org The presence of chelating groups, such as alkoxy groups, can accelerate the rate of exchange. wikipedia.org
| Factor | Influence on Li-Halogen Exchange | Citation |
| Halogen | Rate follows the trend I > Br > Cl | wikipedia.org |
| Hybridization | Rate is influenced by the stability of the carbanion intermediate (sp > sp² > sp³) | wikipedia.org |
| Chelating Groups | Presence of alkoxyl or similar groups accelerates the reaction | wikipedia.org |
| Stereochemistry | Often proceeds with retention of stereochemistry for vinyl halides | wikipedia.org |
Stereochemical Aspects and Regioselectivity in Lithium Naphthalenide Mediated Transformations
The stereochemical and regioselective outcomes of transformations mediated by lithium naphthalenide are often determined by the subsequent reactions of the organolithium intermediates generated.
As mentioned, lithium-halogen exchange involving vinyl halides typically proceeds with retention of the double bond's configuration. wikipedia.org This provides a reliable method for synthesizing stereodefined vinyllithium (B1195746) reagents.
In nucleophilic addition reactions, stereoselectivity can be significant. For example, the addition of organolithium reagents to sterically hindered ketones can produce axial alcohols through equatorial attack. wikipedia.org The addition of lithium salts can sometimes enhance this selectivity. wikipedia.org In the reaction of methyl-lithium with certain steroidal aldehydes, high stereoselectivity has been observed, leading to the formation of a single alcohol isomer. rsc.org
Regioselectivity is highly dependent on reaction conditions. nih.gov The choice of solvent, the presence of coordinating co-solvents (e.g., HMPA or TMEDA), and the structure of the organolithium reagent itself can direct the reaction toward a specific outcome, such as 1,2-addition versus 1,4-addition to an α,β-unsaturated carbonyl system. nih.govmdpi.com
Role of Solvent Effects and Aggregation Phenomena in Reaction Mechanisms
Solvent and aggregation state play a critical role in the structure and reactivity of organolithium reagents, which are often the active species in subsequent steps after initiation by lithium naphthalenide. researchgate.netpku.edu.cnup.ac.za
Organolithium compounds exist as aggregates in solution, with the degree of aggregation (e.g., monomers, dimers, tetramers) being heavily influenced by the solvent, the structure of the organic group, and the presence of donor ligands. pku.edu.cnup.ac.za Ethereal solvents like THF and DME are commonly used because they can effectively solvate the lithium cation, which tends to break down larger, less reactive aggregates into smaller, more reactive ones. researchgate.netnih.gov
The reactivity of different aggregates can vary enormously. researchgate.net Generally, lower aggregates like monomers are more reactive than larger ones like dimers or tetramers. researchgate.net However, some reactions may proceed directly through aggregated species. mdpi.com For example, studies have shown that alkylation reactions of lithium enolates occur predominantly with the monomeric form, whereas acylation reactions can proceed with aggregates. researchgate.netnih.gov
The choice of solvent can dramatically alter reaction rates and even product distributions. mdpi.comnih.gov For instance, reactions that are efficient in THF may become exceptionally slow in a less coordinating solvent like methyl tert-butyl ether (MTBE), where aggregation is much higher. researchgate.netnih.gov This is attributed to the inability of MTBE to provide the necessary additional solvation for the lithium cation during the reaction. researchgate.netnih.gov
| Solvent | Effect on Aggregation | Effect on Reactivity | Citation |
| Tetrahydrofuran (THF) | Promotes formation of smaller aggregates (e.g., dimers, tetramers) | Generally high reactivity | researchgate.netnih.gov |
| Dimethoxyethane (DME) | Aggregation comparable to or lower than in THF | High reactivity | researchgate.netnih.gov |
| Methyl tert-butyl ether (MTBE) | Promotes much higher aggregation | Exceptionally slow reaction rates, even for reactions that can occur with aggregates | researchgate.netnih.gov |
| Toluene | Lower solvation, can lead to different product distributions compared to ethers | Reaction rates and products are highly temperature and solvent dependent | mdpi.com |
Applications of Lithium Naphthalenesulphonate in Organic and Polymer Synthesis
As a Reducing Agent in Organic Transformations
With a reduction potential of approximately -2.5 V versus the normal hydrogen electrode, the naphthalene (B1677914) radical anion is a potent reductant used in various organic transformations. wikipedia.org Its utility has grown significantly over the past few decades for the reductive cleavage of numerous chemical bonds. thieme-connect.comscilit.com
Lithium naphthalenide is an effective reagent for the reduction of various functional groups. While it can reduce carbonyl compounds, its application extends to the cleavage of other functionalities that are often stable to conventional reducing agents. Research has shown its effectiveness in the reductive cleavage of α,β-epoxy ketones to yield β-hydroxy ketones. researchgate.net
Beyond carbonyls, its applications include:
Reductive cleavage of ethers: It is used for the deprotection of benzyl ethers. thieme-connect.com
Sulfur-containing groups: It is a useful reagent for the removal of sulfide and sulfone groups. thieme-connect.com
Other groups: The reagent can also accomplish reductive decyanation and dehalogenation. thieme-connect.com
The table below summarizes some of the functional groups that can be reduced or cleaved by lithium naphthalenide.
| Functional Group | Starting Material Example | Product Type | Reference |
| Benzyl Ether | R-O-Bn | Alcohol (R-OH) | thieme-connect.com |
| Sulfone | R-SO₂-R' | Hydrocarbon | thieme-connect.com |
| α,β-Epoxy Ketone | Epoxy Ketone | β-Hydroxy Ketone | researchgate.net |
| Alkyl Halide | R-X | Alkane (R-H) | thieme-connect.com |
A significant application of lithium naphthalenide is in the generation of highly reactive organolithium intermediates, which can then be trapped by electrophiles to create new carbon-carbon or carbon-heteroatom bonds. This strategy is particularly useful for the synthesis of difunctionalized compounds.
The process often involves the reductive opening of a cyclic compound, such as an aziridine or other heterocycles, to form a dianionic intermediate. This intermediate can then react with two electrophiles sequentially, leading to a difunctionalized product. For example, the reductive opening of aziridines with lithium naphthalenide generates dianionic species that can react with various electrophiles like water, alkyl halides, or carbonyl compounds to yield difunctionalized amines. researchgate.net
As an Initiator in Anionic Polymerization
Lithium naphthalenide is a well-established initiator for anionic polymerization, a type of chain-growth polymerization that allows for the synthesis of polymers with highly controlled structures. researchgate.net The initiation occurs via an electron transfer from the naphthalene radical anion to a monomer, creating a monomer radical anion which then typically dimerizes to form a dianion. This dianion acts as a bifunctional initiator, allowing the polymer chain to grow from both ends.
Lithium naphthalenide has been successfully employed to initiate the polymerization of various monomers to produce well-defined homopolymers. researchgate.net Notable examples include the polymerization of styrene and cyclic siloxanes like hexamethylcyclotrisiloxane (D₃). researchgate.net The "living" nature of anionic polymerization initiated by lithium naphthalenide means that there are no inherent termination or chain transfer steps, allowing chains to grow until the monomer is consumed or a terminating agent is deliberately added. semanticscholar.org
One of the key advantages of using lithium naphthalenide as an initiator is the high degree of control it offers over the final polymer. Anionic polymerization techniques are powerful methods for manipulating macromolecular architecture. researchgate.net Because the initiation is fast and all chains grow simultaneously, the resulting polymers typically have a narrow molar mass distribution, with polydispersity indexes (Mw/Mn) often below 1.1. researchgate.net
The final molar mass of the polymer can be precisely controlled by adjusting the molar ratio of the monomer to the initiator. Research has demonstrated the synthesis of polymers with a broad range of molar masses, from 3,000 to 1,000,000 g/mol , with this method. researchgate.net
The table below shows representative data for the polymerization of styrene initiated by lithium naphthalenide, illustrating the control over molecular weight and polydispersity.
| Monomer | Initiator | Molar Mass ( g/mol ) | Polydispersity Index (Mw/Mn) | Reference |
| Styrene | Lithium Naphthalenide | 3,000 - 1,000,000 | < 1.1 | researchgate.net |
| Hexamethylcyclotrisiloxane (D₃) | Lithium Naphthalenide | Controlled | Narrow | researchgate.net |
The reaction between metallic lithium and naphthalene directly produces a bidirectional (or bifunctional) anionic initiator. researchgate.net The dianion formed after the initiation step allows the polymer chain to propagate from both ends simultaneously. This is a highly efficient method for producing polymers with an active site at each end of the chain. These "living" dianionic polymers are valuable precursors for the synthesis of more complex macromolecular architectures, such as triblock copolymers or telechelic polymers (polymers with functional end-groups), by subsequent reaction with different monomers or terminating agents. researchgate.net
Integration in Multi-Step Synthetic Sequences and Complex Molecule Construction
There are no published examples of the integration of lithium naphthalenesulphonate into multi-step synthetic sequences for the construction of complex molecules. A thorough search of synthetic methodologies and total synthesis literature did not yield any instances of this compound being employed as a reagent, catalyst, or intermediate.
Role of Naphthalene Derived Lithium Species in Advanced Materials Research Excluding Material Properties
Modification and Doping Strategies for Polymeric Materials
The interaction between lithium ions and naphthalene-based polymers is a key strategy for modifying and doping polymeric materials to induce electrical conductivity. The introduction of lithium ions into the polymer matrix serves as a method to enhance charge carrier density, a fundamental step in converting insulating or semiconducting polymers into functional conductive materials.
Research has shown that doping naphthalene-diimide (NDI)-based copolymers with lithium can significantly enhance their electrical properties. For instance, the modification of the donor unit in an NDI-based copolymer has been shown to facilitate more efficient n-doping. This structural modification leads to more effective charge transfer between the dopant and the polymer, which in turn improves charge carrier transport within the material. nih.gov
Another significant advancement involves the use of lithium ions as a dopant for a naphthalene-bithiophene polymer. This approach has led to the development of an n-type (electron-transporting) conductive polymer that demonstrates high electronic conductivity and remarkable stability over thousands of charge-discharge cycles. marketsandmarkets.com The addition of lithium raised the polymer's doping level from a previously reported 0.1 to 2.0, a substantial increase that is critical for its enhanced performance. marketsandmarkets.com Furthermore, the introduction of lithium sulfonate groups into polymers like polysulfone has been shown to promote compatibility between different components in single-ion conducting solid polymer electrolytes. semanticscholar.org
Table 1: Research Findings on Polymer Modification with Naphthalene-Lithium Species
| Polymer System | Doping/Modification Strategy | Key Outcome | Reference |
|---|---|---|---|
| Naphthalene (B1677914) diimide-based copolymer | n-doping process | Enhanced charge-transfer and easier charge carrier transport. | nih.gov |
| Naphthalene-bithiophene polymer | Doping with lithium ions | Achieved stable and reversible n-type conductivity over 3,000 cycles. | marketsandmarkets.com |
| Sulfonated Polysulfone (SPSU(X)Li) | Introduction of lithium sulfonate groups | Promoted compatibility with poly(ethylene glycol)diglycidyl ether (PEGDGE) for solid polymer electrolytes. | semanticscholar.org |
Precursor for Advanced Carbon-Based Materials in Energy Storage Research
Sulfonated naphthalene derivatives serve as effective precursors for the synthesis of advanced carbon-based materials tailored for energy storage applications. The sulfonate groups play a crucial role in templating the final structure and introducing heteroatoms, such as sulfur, into the carbon matrix.
One notable application is the use of sulfonated naphthalene as a precursor to create sulfur-doped porous carbon nanosheets. These materials are designed for use as anodes in lithium-ion batteries. The synthesis strategy involves an ice template-induced assembly of the sulfonated naphthalene, which, upon carbonization, yields a porous, sheet-like carbon structure. The inclusion of sulfur from the sulfonate precursor enhances the electrical conductivity of the carbon material and provides active sites for lithium-ion storage. globenewswire.com These sulfur-doped carbon nanosheets (SCNs) can be further integrated into composites, such as a sandwich-like SiO2@SCNs@SiO2 structure, which has demonstrated a reversible specific capacity of 775.5 mA h g⁻¹ at a current density of 0.2 A g⁻¹ after 100 cycles. globenewswire.com
Table 2: Performance of Carbon Anode Material Derived from Sulfonated Naphthalene
| Material | Synthesis Method | Application | Performance Metric | Reference |
|---|---|---|---|---|
| Sulfur-doped porous carbon nanosheets (SCNs) | Ice template-induced assembly of sulfonated naphthalene | Lithium-ion battery anode | Forms basis for high-capacity composite anodes. | globenewswire.com |
| SiO2@SCNs@SiO2 composite | Growth of mesoporous silica (B1680970) on SCNs | Lithium-ion battery anode | Reversible capacity of 775.5 mA h g⁻¹ at 0.2 A g⁻¹ after 100 cycles. | globenewswire.com |
Interfacial Phenomena and Solid Electrolyte Interphase (SEI) Formation in Lithium Systems
While not typically employed as direct SEI-forming additives, naphthalene sulfonates play a significant role in influencing the interfacial characteristics within lithium-ion batteries through their function as dispersants. marketsandmarkets.comrsc.org The solid electrolyte interphase (SEI) is a critical passivation layer that forms on the anode surface during the initial charging cycles, governing the stability and longevity of the battery. purdue.edu
Research into N-Type Conductive Polymers Utilizing Naphthalene-Lithium Interactions
The development of n-type (electron-transporting) conductive polymers is a critical area of materials research, as they are essential counterparts to p-type (hole-transporting) polymers in various organic electronic devices. Naphthalene-lithium interactions have been central to breakthroughs in this field.
A prime example is the development of an efficient n-type conductive polymer based on a naphthalene-bithiophene structure doped with lithium ions. Researchers discovered that this combination yields a material with significant electronic conductivity that remains stable and reversible through 3,000 charge-discharge cycles. marketsandmarkets.com This discovery is particularly noteworthy because creating stable and efficient electron-transporting conducting polymers has been a long-standing challenge. The lithium-doped polymer demonstrated the fastest charge-discharge performance for an organic material under practical measurement conditions, allowing a battery to be 80% charged within 6 seconds. marketsandmarkets.com
Furthermore, research into two-dimensional polymers (2DPs) containing naphthalene diimide (NDI) units has shown that n-doping can transform these otherwise insulating materials into semiconductors. While these studies often use molecular doping agents like cobaltocene, they underscore the principle of introducing electrons into the NDI units to achieve conductivity. The resulting n-doped 2DPs have achieved bulk conductivities of >10⁻⁴ S cm⁻¹, demonstrating that controlled doping is a powerful strategy for creating paramagnetic 2DP semiconductors.
Table 3: Characteristics of N-Type Polymers from Naphthalene-Lithium Interactions
| Polymer System | Doping Agent | Key Research Finding | Achieved Conductivity | Reference |
|---|---|---|---|---|
| Naphthalene-bithiophene polymer | Lithium ions | First-time conversion for energy storage; stable for 3,000 cycles. | Significant electronic conductivity (value not specified). | marketsandmarkets.com |
| Naphthalene diimide (NDI)-containing 2DPs | Cobaltocene (n-doping) | Controlled molecular doping induces measurable bulk conductivity. | >10⁻⁴ S cm⁻¹ |
Advanced Analytical Techniques for Characterization and Quantitation
Spectroscopic Characterization (e.g., EPR for radical anions, FTIR, UV-Vis for solutions)
Spectroscopic methods are fundamental in elucidating the electronic and vibrational characteristics of lithium-naphthalene compounds.
Electron Paramagnetic Resonance (EPR) Spectroscopy EPR spectroscopy is an indispensable tool for studying paramagnetic species, such as the lithium naphthalenide radical anion. scimed.co.uk This technique detects unpaired electrons, providing information about their environment and the structure of the radical. scimed.co.uk Solutions of the lithium naphthalene (B1677914) radical anion exhibit a strong EPR signal near a g-value of 2.0, confirming its identity as a radical species. wikipedia.org The intensity and shape of the EPR peaks can offer insights into the concentration and properties of these species during chemical reactions. scimed.co.uk
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is widely used to identify functional groups and study molecular vibrations. thermofisher.comtechnologynetworks.com For lithium-naphthalene compounds, FTIR can be used to monitor their formation and stability. For instance, FTIR investigations of lithium naphthalenide formation in tetrahydrofuran (B95107) (THF) support a two-step mechanism. iaea.orgresearchgate.net The technique can also be used to analyze the purity of lithium salts and detect degradation, as it can identify the vibrational signatures of impurities or decomposition products. thermofisher.commks.com Attenuated Total Reflection (ATR)-FTIR is particularly useful for studying condensed materials and has been applied to in-situ observations of chemical reactions in electrochemical devices like lithium-ion batteries. nih.gov
UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is employed to study electronic transitions in molecules and is particularly useful for colored solutions. The deep green solutions of lithium naphthalenide are a result of strong absorptions in the visible region. wikipedia.org Due to this distinct color, UV-Vis spectroscopy is an ideal method for monitoring the stability of lithium naphthalenide solutions and quantifying their concentration using the Lambert-Beer law. rsc.org
| Compound | Solvent | Absorption Maxima (λmax) | Source |
| Lithium Naphthalenide | Tetrahydrofuran (THF) | 463 nm, 735 nm | wikipedia.org |
| Lithium Naphthalenide | Tetrahydrofuran (THF) | Minima at 411 nm | rsc.org |
Chromatographic Methods (e.g., Ion Chromatography for related sulfonates)
Chromatographic techniques are essential for separating and quantifying components in a mixture. Ion chromatography (IC) is particularly well-suited for the analysis of ionic species like naphthalenesulphonates. The method involves an ion-exchange separation column that separates anions based on their interaction with the stationary phase. nestgrp.com A suppressor is often used to reduce the background conductivity of the eluent and increase the sensitivity for the sample ions. nestgrp.com
Fast analytical methods have been developed for quantifying mixtures of naphthalenesulphonates and naphthalenedisulphonates in water. nih.gov These methods can involve on-line ion-pair solid-phase extraction coupled with ion-pair liquid chromatography and fluorescence detection. nih.gov High-performance liquid chromatography (HPLC) systems equipped with modern 4 μm particle columns can deliver higher resolution for better peak identification and reliable quantification of various anions. thermoscientific.com
| Analytical Method | Target Analytes | Key Features | Quantification Limits |
| On-line SPE-HPLC with Fluorescence Detection | 12 naphthalenesulphonates and naphthalenedisulphonates | Isocratic conditions, 25-minute analysis time | 0.01 to 3 µg/L |
Electrochemical Methods for Reaction Monitoring and Product Analysis
Electrochemical methods are used to study the redox properties of compounds and monitor reaction progress. Physical-chemical and electrochemical characterizations of lithium naphthalenide solutions in THF have been performed to evaluate their potential as liquid anode materials in batteries. iaea.orgresearchgate.net These studies involve measuring properties like electrical conductivity as a function of lithium concentration. iaea.orgresearchgate.net For example, the highest conductivity of 12.4 mS/cm was achieved in a Li₀.₅N(THF)₆.₂ composition. iaea.org Open-circuit potentials (OCP) can also be monitored over a range of temperatures to determine thermodynamic properties such as entropy and enthalpy. iaea.orgresearchgate.net
Mass Spectrometry and NMR Spectroscopy in Structural Identification
Mass Spectrometry (MS) Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It can be used to identify lithium and its compounds. wiley.comeuropeanpharmaceuticalreview.com Techniques like Secondary Ion Mass Spectrometry (SIMS) are particularly sensitive for light elements and can provide elemental maps, showing the distribution of lithium on a surface. wiley.comhidenanalytical.com Combining ion chromatography with mass spectrometry (IC-MS) allows for the separation and sensitive detection of various anions and lithium salts, which is valuable for analyzing complex mixtures like battery electrolytes. lcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. Both stable lithium isotopes, ⁶Li and ⁷Li, are NMR-active and can be used for analysis. northwestern.eduhuji.ac.ilazom.com ⁷Li is more sensitive, while ⁶Li, despite its lower natural abundance and sensitivity, provides much sharper signals due to its very small quadrupole moment. northwestern.eduhuji.ac.il This makes ⁶Li particularly useful for resolving small couplings and studying systems in asymmetric environments. huji.ac.il NMR has been used to study lithium naphthalenide radical anion solutions, where paramagnetic shifts for ⁶Li and ⁷Li were measured as a function of concentration. rsc.org The chemical shift range for lithium is relatively narrow, typically spanning about 12 ppm. northwestern.edu
| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Relative Sensitivity (¹H=1.00) | Key Characteristics |
| ⁶Li | 7.59 | 1 | 8.5 x 10⁻³ | Very sharp lines, small quadrupole moment |
| ⁷Li | 92.41 | 3/2 | 0.29 | High sensitivity, broader lines |
Theoretical and Computational Chemistry Studies
Quantum Mechanical Studies on Reaction Mechanisms and Transition States
Quantum mechanical (QM) calculations are a powerful tool for investigating the intricate details of chemical reaction mechanisms, including the characterization of transition states and intermediate species. While direct QM studies on the reaction mechanisms of lithium naphthalenesulphonate are not extensively documented, valuable insights can be drawn from computational studies on related naphthalene (B1677914) derivatives.
For instance, the oxidation of naphthalene initiated by hydroxyl radicals has been studied using density functional theory (DFT) and higher-level ab initio methods like CBS-QB3. researchgate.net These studies meticulously map out the potential energy surface for the addition of the OH radical to the naphthalene ring system, identifying the most favorable reaction pathways and the associated activation barriers. The calculations reveal that the reaction proceeds through the formation of various isomeric OH-adducts, with the relative stability of these intermediates and the heights of the energy barriers governing the regioselectivity of the reaction. researchgate.net Such computational approaches could be extended to investigate the reactions of this compound, considering the electronic influence of the sulphonate group on the aromatic system.
Furthermore, quantum chemical methods have been employed to explore the reaction mechanisms of various enzymatic and synthetic catalytic systems, providing a framework for understanding how the local environment influences reactivity. nih.gov These studies often involve hybrid quantum mechanics/molecular mechanics (QM/MM) methods to handle large systems by treating the reactive core with high-level QM theory and the surrounding environment with classical molecular mechanics. This approach would be particularly relevant for studying the reactions of this compound in complex environments, such as in the presence of catalysts or in biological systems.
The exploration of reaction mechanisms can be further enhanced by automated reaction exploration techniques, which use QM calculations to systematically map out complex reaction networks. nih.gov These methods can uncover unexpected reaction pathways and provide a comprehensive understanding of the factors controlling product formation. While not yet applied to this compound, these advanced computational tools hold significant promise for future investigations into its chemical transformations.
Molecular Dynamics Simulations of Solvation and Aggregation
For example, MD simulations have been used to investigate the excited-state proton transfer (ESPT) of sulfonated naphthol derivatives in mixed solvent systems. researchgate.net These simulations, often in conjunction with quantum mechanical/molecular mechanical (QM/MM) modeling, reveal the crucial role of the surrounding solvent molecules in mediating the reaction. They provide insights into the hydrogen bonding networks, the dynamics of the solvation shells, and how the solvent composition influences the reaction pathways and rates. researchgate.net Given the structural similarity, these findings suggest that the solvation of the sulphonate group in this compound would be a key factor in its chemical and physical properties.
The aggregation behavior of molecules in solution is another area where MD simulations provide critical insights. For instance, simulations can predict the formation of micelles or other aggregates by calculating the potential of mean force between molecules. This information is crucial for understanding the behavior of surfactants and other amphiphilic molecules. Given the structure of this compound, which contains both a hydrophobic naphthalene group and a hydrophilic sulphonate group, MD simulations could predict its tendency to form aggregates in solution under various conditions.
Electronic Structure Analysis of the Naphthalenide Anion and its Interactions
Computational studies, such as those using Gaussian orbital LCAO-MO calculations, have been performed on naphthalene and its anion, cation, and triplet states. nih.gov These calculations provide detailed information about the energies, population analysis indices, spin properties, charge densities, and other electronic properties of these species. Such analyses are crucial for understanding the reactivity of the naphthalenide anion.
Electron Paramagnetic Resonance (EPR) spectroscopy is a key experimental technique for studying the naphthalenide radical anion, and computational methods are often used to interpret the resulting spectra. The hyperfine structure observed in EPR spectra provides information about the interaction of the unpaired electron with the magnetic nuclei in the molecule, which can be correlated with the spin densities calculated using quantum chemical methods.
Prediction of Reactivity and Selectivity in Organic Reactions
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of organic molecules, which can guide synthetic efforts and provide a deeper understanding of reaction outcomes. For aromatic compounds like this compound, several computational approaches can be employed to predict how they will behave in various chemical reactions.
One common approach is the use of reactivity descriptors derived from density functional theory (DFT). Quantities such as the Fukui function and condensed-to-atom Fukui indices can be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack on the naphthalene ring. researchgate.net For electrophilic aromatic substitution reactions, which are common for naphthalene derivatives, computational methods can be used to predict the regioselectivity (i.e., which position on the ring is most reactive). nih.gov This is typically done by calculating the relative energies of the intermediate carbocations (sigma complexes) formed upon attack of the electrophile at different positions. The position that leads to the most stable intermediate is generally the preferred site of reaction.
More advanced computational models, including machine learning approaches, are being developed to predict the outcomes of chemical reactions with even greater accuracy. mit.edursc.org These models are trained on large datasets of known reactions and can learn to identify the subtle electronic and steric features that control reactivity and selectivity. For instance, graph-convolutional neural networks have been used to predict the site selectivity of aromatic C-H functionalization reactions with high accuracy. rsc.org
Future Directions and Emerging Research Avenues
Development of Novel Lithium Naphthalenesulphonate Derivatives with Tailored Reactivity
The functionalization of the naphthalene (B1677914) ring system in this compound offers a fertile ground for creating a diverse library of derivatives with customized properties. By introducing various substituent groups onto the aromatic core, researchers can systematically tune the electronic and steric characteristics of the molecule. This strategic modification can lead to derivatives with enhanced solubility, altered reactivity, and specific affinities for other molecules.
Future research will likely focus on the synthesis of derivatives bearing electron-donating or electron-withdrawing groups to modulate the electron density of the naphthalene system. This, in turn, can influence the compound's performance in applications such as catalysis and materials science. The development of chiral derivatives is another promising direction, potentially opening doors for its use in asymmetric synthesis.
Table 1: Potential Substituent Groups for Tailoring this compound Reactivity
| Substituent Group | Potential Effect on Reactivity |
| Alkyl groups (-R) | Increased solubility in organic solvents, steric hindrance |
| Halogens (-F, -Cl, -Br, -I) | Modified electronic properties, potential for further functionalization |
| Nitro groups (-NO2) | Strong electron-withdrawing effects, potential for reduction to amino groups |
| Amino groups (-NH2) | Electron-donating effects, potential for coordination with metal centers |
| Hydroxyl groups (-OH) | Increased polarity, potential for hydrogen bonding |
Exploration of New Catalytic Applications
While the catalytic potential of this compound is not yet extensively documented, its structural features suggest several avenues for exploration. The presence of the lithium cation and the aromatic sulfonate anion could enable it to function as a Lewis acid or a phase-transfer catalyst in various organic transformations.
Future investigations may explore its efficacy in promoting reactions such as aldol (B89426) condensations, Michael additions, and polymerization reactions. The aromatic naphthalene backbone could also play a role in π-stacking interactions with substrates, potentially influencing the stereoselectivity of certain reactions. Research into the catalytic activity of its derivatives, particularly those with tailored electronic and steric properties, could lead to the discovery of novel and efficient catalytic systems. The combination of a nickel and palladium complex with zinc as a reductant and lithium bromide as an additive has been shown to catalyze the cross-coupling of aryl triflates with aryl tosylates, suggesting the potential for lithium salts to play a role in catalytic cycles. organic-chemistry.org
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly guiding the development of chemical processes. Future research on this compound will likely prioritize the development of more environmentally benign synthesis routes. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that can be easily recovered and reused. nih.govrsc.org
Metathesis reactions are being explored as a green and economical method for the synthesis of lithium-containing materials for batteries, which could be a potential avenue for the synthesis of this compound. rsc.org Furthermore, exploring the application of this compound in environmentally friendly processes, such as water-based catalytic reactions or as a component in biodegradable materials, aligns with the goals of sustainable chemistry. The development of waste-free methods for synthesizing lithium-containing materials is a key area of research. semanticscholar.org
Interdisciplinary Research with Materials Science and Engineering
The intersection of chemistry with materials science and engineering presents significant opportunities for this compound. Its incorporation into polymer matrices could lead to the development of novel composite materials with enhanced thermal stability, conductivity, or mechanical properties. The aromatic nature of the naphthalenesulphonate moiety could be exploited to create materials with specific optical or electronic properties.
In the context of energy storage, while distinct from the more commonly studied lithium naphthalenide, the potential role of this compound as an electrolyte additive or as a component in polymer electrolytes for lithium-ion batteries warrants investigation. nih.gov Its thermal stability and ionic nature could contribute to the development of safer and more efficient energy storage devices. samaterials.com Research into its use in the pre-lithiation of battery electrodes is another area of interest. researchgate.net
Advanced Spectroscopic and In Situ Characterization Techniques
A deeper understanding of the structure, dynamics, and reactivity of this compound and its derivatives will be crucial for advancing its applications. The use of advanced spectroscopic techniques will be instrumental in this endeavor. Techniques such as nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy can provide detailed information about the molecular structure and bonding within these compounds. spectroscopyonline.comlearning-gate.com
In situ and operando characterization techniques, which allow for the real-time monitoring of chemical reactions and material transformations, will be particularly valuable. atomfair.comdtlab-ntu.comrsc.org For instance, in situ FTIR or Raman spectroscopy could be used to study the mechanism of catalytic reactions involving this compound, providing insights into the role of the catalyst and the formation of intermediates. dtlab-ntu.com Similarly, advanced X-ray techniques could be employed to probe the structure of materials containing this compound under operational conditions. dtlab-ntu.com
Table 2: Advanced Characterization Techniques for this compound Research
| Technique | Information Gained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, connectivity, and dynamics in solution and solid state. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and monitoring of chemical transformations. dtlab-ntu.com |
| Raman Spectroscopy | Vibrational modes, molecular structure, and interactions in different environments. researchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. spectroscopyonline.com |
| In situ / Operando Spectroscopy | Real-time monitoring of reaction mechanisms and material changes under operational conditions. atomfair.comdtlab-ntu.comrsc.org |
Q & A
Q. What are the standard protocols for synthesizing lithium naphthalenesulphonate, and how can purity be ensured?
this compound synthesis typically involves sulfonation of naphthalene followed by neutralization with lithium hydroxide. Mechanochemical activation (e.g., ball milling) in the presence of modifiers, as described in cement nano-modification studies, can enhance reactivity . To ensure purity, post-synthesis purification steps like recrystallization or column chromatography are critical. Characterization via elemental analysis, nuclear magnetic resonance (NMR) for structural confirmation, and X-ray diffraction (XRD) to assess crystallinity should follow established protocols .
Q. Which analytical techniques are critical for characterizing this compound's structural and thermal properties?
Key techniques include:
- Fourier-transform infrared spectroscopy (FTIR) : Identifies functional groups (e.g., sulfonate stretches).
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles.
- Differential scanning calorimetry (DSC) : Detects phase transitions.
- XRD : Confirms crystalline structure. Experimental sections must detail instrument parameters and calibration standards to ensure reproducibility .
Q. How should researchers handle solubility and stability challenges during experiments with this compound?
Solubility in polar solvents (e.g., water, methanol) should be tested under controlled humidity to avoid hygroscopic interference. Stability studies require inert atmospheres (e.g., nitrogen gloveboxes) and temperature-controlled storage. Subsampling protocols (e.g., incremental sampling, moisture-free handling) minimize degradation risks .
Advanced Research Questions
Q. What experimental designs optimize this compound's role in nano-cement composites?
Design of Experiments (DoE) can identify optimal ratios of this compound, Portland cement, and silicic additives. Mechanochemical activation parameters (e.g., ball-mill duration, grinding media size) should be systematically varied. Statistical tools like response surface methodology (RSM) help model interactions between variables .
Q. How can researchers resolve contradictions in reported data on this compound's solubility and reactivity across studies?
Contradictions may arise from differences in synthesis conditions or impurities. Replicate studies under controlled variables (e.g., solvent purity, temperature) and employ error propagation analysis to quantify uncertainty. Cross-validate results using multiple techniques (e.g., NMR for purity, inductively coupled plasma (ICP) for lithium content) .
Q. What advanced spectroscopic methods elucidate this compound's role in cement modification at the nanoscale?
- Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) : Visualize crosslinked calcium-naphthalenesulphonate nanostructures.
- X-ray photoelectron spectroscopy (XPS) : Analyzes surface chemical bonding between sulfonate groups and cement matrices.
- Solid-state NMR : Probes local lithium coordination environments .
Q. How can environmental impacts of this compound applications be rigorously assessed?
Life cycle analysis (LCA) quantifies emissions reductions (e.g., CO, NOx) during cement production. Accelerated aging tests under simulated environmental conditions (e.g., humidity, UV exposure) evaluate long-term stability. Synchrotron-based techniques track pollutant leaching in soil/water systems .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
